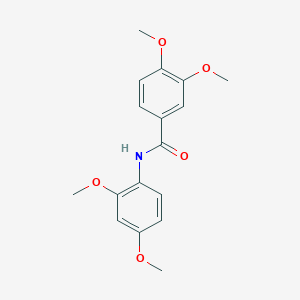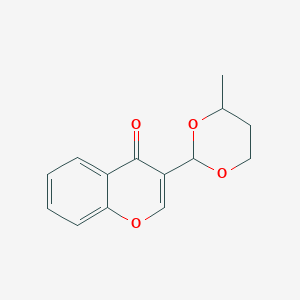
3-(4-methyl-1,3-dioxan-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1,3-dioxan-2-yl)-1-benzopyran-4-one is a member of chromones.
Scientific Research Applications
Synthesis and Characterization
- 3-(4-methyl-1,3-dioxan-2-yl)-4H-chromen-4-one and related compounds have been synthesized and characterized in various studies. For instance, Pd(II) complexes of 3-formyl chromone Schiff bases were synthesized and characterized by different methods, indicating potential applications in material science and chemistry (Kavitha & Reddy, 2016). Additionally, the crystal structure of similar chromen-4-one compounds has been analyzed, providing insights into their molecular structures (Manolov, Ströbele, & Meyer, 2008).
Biological and Antimicrobial Activity
- Various studies have explored the biological activities of chromen-4-one derivatives. For example, Ni(II) and Zn(II) complexes with chromone Schiff bases showed pronounced antimicrobial activity against bacteria and fungi, along with good antioxidant and moderate nematicidal activities (Kavitha & Reddy, 2014). Similarly, derivatives of 3-((4-oxo-4H-chromen-3-yl)methyl)-4H-chromen-4-one have been studied for anti-proliferative activity against human cancer cells (Venkateswararao et al., 2014).
Synthesis Methodologies
- Innovative synthesis methods for chromen-4-one derivatives have been developed. For instance, one-pot synthesis techniques using K10 montmorillonite under solvent-free conditions have been established, enhancing the efficiency and environmental friendliness of the synthesis process (Han et al., 2016). Additionally, multicomponent synthesis protocols for related compounds have been described, highlighting the versatility and adaptability of these synthesis approaches (Komogortsev, Melekhina, & Lichitsky, 2022).
Antioxidant Properties
- The antioxidant properties of chromen-4-one derivatives have been a significant focus of research. For example, a study described the preparation and antioxidant determination of a coumarin substituted heterocyclic compound, indicating its high antioxidant activities (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). This suggests potential applications in health and pharmaceutical sciences.
properties
Product Name |
3-(4-methyl-1,3-dioxan-2-yl)-4H-chromen-4-one |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(4-methyl-1,3-dioxan-2-yl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-9-6-7-16-14(18-9)11-8-17-12-5-3-2-4-10(12)13(11)15/h2-5,8-9,14H,6-7H2,1H3 |
InChI Key |
ADXCKCOKWMDXRE-UHFFFAOYSA-N |
SMILES |
CC1CCOC(O1)C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1CCOC(O1)C2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



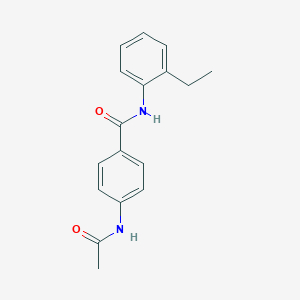
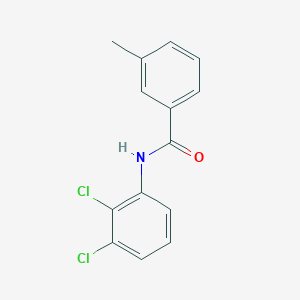
![2-(4-bromophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B337452.png)

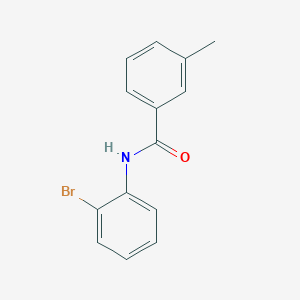
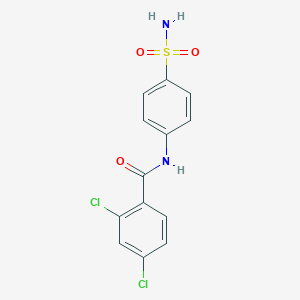
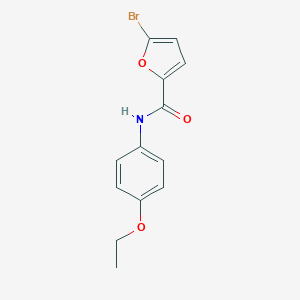
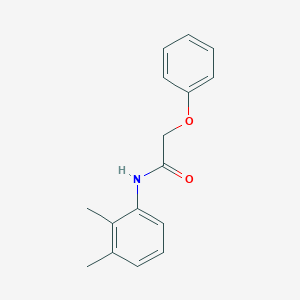


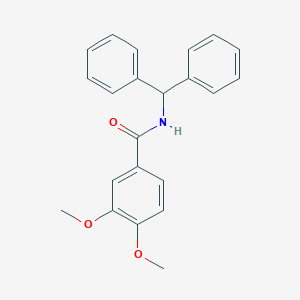
![3-nitro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B337471.png)

